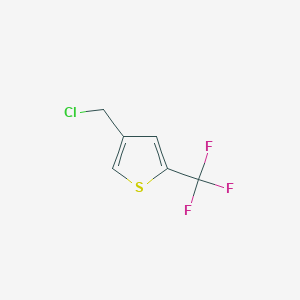

4-(Chloromethyl)-2-(trifluoromethyl)thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(Chloromethyl)-2-(trifluoromethyl)thiophene” is a type of organic compound that contains a thiophene ring, a trifluoromethyl group, and a chloromethyl group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. The chloromethyl group (-CH2Cl) consists of a chlorine atom bound to a methyl group .

Synthesis Analysis

The synthesis of such compounds often involves radical trifluoromethylation, a process that introduces a trifluoromethyl group into a molecule . Trifluoromethyl ketones (TFMKs) are valuable synthetic targets used as synthons in the construction of fluorinated pharmacons . The exact synthesis process for “4-(Chloromethyl)-2-(trifluoromethyl)thiophene” would depend on the starting materials and specific reaction conditions .Molecular Structure Analysis

The molecular structure of “4-(Chloromethyl)-2-(trifluoromethyl)thiophene” would consist of a thiophene ring with a trifluoromethyl group and a chloromethyl group attached. The exact positions of these groups on the thiophene ring would depend on the specific isomer of the compound .Chemical Reactions Analysis

The chemical reactions involving “4-(Chloromethyl)-2-(trifluoromethyl)thiophene” would depend on the reaction conditions and the other reactants involved. The trifluoromethyl group is known to be involved in various types of reactions, including radical trifluoromethylation .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Chloromethyl)-2-(trifluoromethyl)thiophene” would depend on its exact molecular structure. Trifluoromethyl groups are known to be highly electronegative, which can influence the chemical behavior of the compound .Aplicaciones Científicas De Investigación

- Application : 4-(Chloromethyl)-2-(trifluoromethyl)thiophene serves as a precursor for introducing CF₃ groups into organic molecules. Researchers have developed methods to achieve this efficiently using Umemoto’s reagents .

- Strategy : Researchers have reported a visible-light-induced cycloaddition reaction between N-tosylhydrazones and trifluoromethyl ketones. This reaction yields trifluoromethyl(spiro)-epoxides with contiguous quaternary centers under metal-free and catalyst-free conditions .

- Synthesis : Researchers have explored various methods for synthesizing trifluoromethyl ketones (TFMKs), which are essential building blocks. TFMKs play a crucial role in the construction of fluorinated pharmacons .

Trifluoromethylation Reactions

Visible-Light-Mediated Cycloadditions

Fluorinated Synthons

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-(chloromethyl)-2-(trifluoromethyl)thiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3S/c7-2-4-1-5(11-3-4)6(8,9)10/h1,3H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRGIMIVNSWRKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1CCl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-(trifluoromethyl)thiophene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2828130.png)

![1-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide](/img/structure/B2828133.png)

![2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2828140.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrimidine](/img/structure/B2828142.png)

![2-Chloro-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B2828146.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2828149.png)

![3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide](/img/structure/B2828150.png)

![(2-Fluorophenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2828151.png)